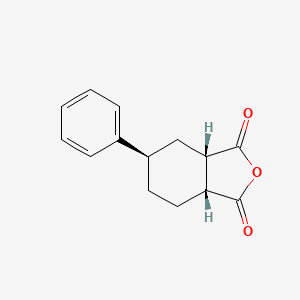

(3AS,5R,7aR)-5-phenylhexahydroisobenzofuran-1,3-dione

Description

(3aS,5R,7aR)-5-Phenylhexahydroisobenzofuran-1,3-dione is a bicyclic organic compound featuring a fused isobenzofuran-1,3-dione core with a phenyl substituent at the 5-position. Its stereochemistry (3aS,5R,7aR) distinguishes it from other isomers and analogs. Key attributes include:

Properties

IUPAC Name |

(3aS,5R,7aR)-5-phenyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c15-13-11-7-6-10(8-12(11)14(16)17-13)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYYSHYKQSQTRW-UTUOFQBUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1C3=CC=CC=C3)C(=O)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@H](C[C@@H]1C3=CC=CC=C3)C(=O)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801207429 | |

| Record name | (3aS,5R,7aR)-Hexahydro-5-phenyl-1,3-isobenzofurandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801207429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336185-24-1 | |

| Record name | (3aS,5R,7aR)-Hexahydro-5-phenyl-1,3-isobenzofurandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=336185-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3aS,5R,7aR)-Hexahydro-5-phenyl-1,3-isobenzofurandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801207429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AS,5R,7aR)-5-phenylhexahydroisobenzofuran-1,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a Diels-Alder reaction followed by hydrogenation and cyclization steps. The reaction conditions often require the use of catalysts such as palladium on carbon and solvents like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3AS,5R,7aR)-5-phenylhexahydroisobenzofuran-1,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzofuran ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, reduced benzofuran derivatives, and various substituted benzofuran compounds .

Scientific Research Applications

(3AS,5R,7aR)-5-phenylhexahydroisobenzofuran-1,3-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3AS,5R,7aR)-5-phenylhexahydroisobenzofuran-1,3-dione involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

*Similarity scores based on structural overlap (e.g., core bicyclic system, substituents).

†Estimated based on substituent complexity.

‡Estimated from core structure alignment.

Key Observations:

Substituent Effects :

- The phenyl group in the target compound enhances hydrophobicity compared to hydroxylated analogs (e.g., 5-Hydroxyisobenzofuran-1,3-dione), which may improve membrane permeability in drug design .

- Carbic anhydride lacks the phenyl group but shares the dione moiety, making it reactive in polymer synthesis .

Stereochemical Sensitivity: Choi-l-DAA derivatives (e.g., aeruginosin DA495A) exhibit biological activity dependent on stereochemistry, suggesting that the (3aS,5R,7aR) configuration of the target compound could influence its pharmacological profile .

Biological Activity

(3AS,5R,7aR)-5-phenylhexahydroisobenzofuran-1,3-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

The compound's molecular formula is , and it is categorized under hexahydroisobenzofuran derivatives. Its structure features a phenyl group attached to a hexahydroisobenzofuran backbone, which is believed to contribute to its biological activity.

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. In vitro studies have shown that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects

In addition to its antioxidant capabilities, the compound has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play pivotal roles in the inflammatory response. This activity suggests potential applications in treating inflammatory diseases .

Anticancer Properties

Emerging research highlights the anticancer potential of this compound. Preliminary studies indicate that it may induce apoptosis in cancer cells while sparing normal cells. Mechanistic studies suggest that the compound activates apoptotic pathways through the modulation of Bcl-2 family proteins and caspases .

Case Studies

Several case studies have explored the biological activities of this compound:

-

Case Study on Antioxidant Activity :

- Objective : To evaluate the free radical scavenging ability of the compound.

- Method : DPPH assay was performed to assess antioxidant activity.

- Results : The compound showed a significant reduction in DPPH radical concentration compared to control samples.

- : Confirmed strong antioxidant properties that could be beneficial in preventing oxidative stress-related diseases.

-

Case Study on Anti-inflammatory Effects :

- Objective : To investigate the impact on inflammatory markers in vitro.

- Method : Human macrophages were treated with the compound and stimulated with lipopolysaccharides (LPS).

- Results : A notable decrease in IL-6 and TNF-alpha levels was observed.

- : The compound effectively reduces inflammation, suggesting its potential use in inflammatory conditions.

-

Case Study on Anticancer Activity :

- Objective : To assess cytotoxic effects on breast cancer cell lines.

- Method : MTT assay was utilized to evaluate cell viability post-treatment with varying concentrations of the compound.

- Results : Significant dose-dependent cytotoxicity was noted in cancer cells with minimal effects on normal cells.

- : Indicates promising anticancer properties warranting further investigation.

Summary of Findings

The biological activities of this compound suggest it has multifaceted therapeutic potential:

Q & A

Q. What are the key considerations for synthesizing (3aR,5R,7aR)-5-phenylhexahydroisobenzofuran-1,3-dione with high stereoselectivity?

The synthesis of this compound requires precise control over stereochemistry, particularly at the 3a,5,7a positions. A validated approach involves cyclization reactions using chiral auxiliaries or asymmetric catalysis. For example, rhodium-catalyzed Si–C bond cleavage has been employed to construct similar bicyclic frameworks, where the choice of catalyst (e.g., Rh or Pd) and ligand significantly influences enantiomeric excess . Reaction conditions (temperature, solvent polarity) must be optimized to minimize epimerization during ring closure. Characterization via NMR (NOESY for spatial proximity analysis) and X-ray crystallography is critical to confirm stereochemical outcomes .

Q. How can researchers mitigate hazards associated with handling (3aR,5R,7aR)-5-phenylhexahydroisobenzofuran-1,3-dione in laboratory settings?

This compound poses risks of skin sensitization, severe eye irritation, and respiratory allergies. Safe handling mandates:

- Use of fume hoods to avoid inhalation of aerosols .

- Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles .

- Immediate decontamination of spills with alcohol-insoluble absorbents (e.g., vermiculite) to prevent dust formation .

- Storage in airtight containers under inert gas to minimize degradation .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

A combination of methods is required:

- NMR : H and C NMR to confirm regiochemistry; H-H COSY and NOESY for stereochemical assignments .

- IR Spectroscopy : Identification of carbonyl (C=O) stretches at ~1770–1810 cm to verify the anhydride moiety .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula and detect impurities .

- X-ray Crystallography : Definitive proof of stereochemistry and crystal packing .

Advanced Research Questions

Q. How do transition metal catalysts influence the regioselectivity of reactions involving this compound’s bicyclic framework?

Catalysts such as Pd, Rh, or Cu can mediate bond cleavage/formation in strained rings. For instance, palladium-catalyzed silylene transfer reactions enable selective insertion into C–C bonds, as demonstrated in silacyclopropane transformations . The metal’s electron density and ligand steric effects dictate whether insertion occurs at the α or β position of the carbonyl group. Kinetic studies (e.g., monitoring by in situ IR) and DFT calculations are recommended to elucidate transition states .

Q. What strategies resolve contradictions in reaction outcomes when using this compound in multicomponent coupling reactions?

Discrepancies often arise from competing pathways (e.g., nitrile vs. alkyne insertion). A systematic approach includes:

- Kinetic Profiling : Varying reactant stoichiometry and reaction time to identify intermediates .

- Isotopic Labeling : Using C-labeled nitriles to track bond cleavage/reorganization .

- Steric Tuning : Substituting bulky groups (e.g., t-BuCN) to block undesired pathways, as shown in zirconocene-mediated couplings .

Q. How can computational methods predict the reactivity of this compound in novel silacycle-forming reactions?

Density Functional Theory (DFT) simulations are critical for modeling:

- Activation Barriers : Comparing Si–C vs. C–O bond cleavage energies to prioritize reaction conditions .

- Transition States : Identifying stereoelectronic effects influencing ring-opening/closure (e.g., angle strain in the bicyclic system) .

- Solvent Effects : COSMO-RS calculations to optimize solvation for polar intermediates .

Q. What role does the phenyl substituent play in modulating the compound’s electronic properties for photochemical applications?

The phenyl group enhances conjugation, red-shifting UV-Vis absorption spectra. Time-resolved fluorescence spectroscopy can quantify excited-state lifetimes, while cyclic voltammetry measures HOMO/LUMO levels for applications in optoelectronic materials . Substituent position (para vs. meta) further tunes electron-withdrawing/donating effects .

Methodological Notes

- Contradiction Analysis : When divergent stereochemical outcomes occur, cross-validate results using chiral HPLC and circular dichroism (CD) spectroscopy .

- Experimental Design : For catalytic studies, employ a Design of Experiments (DoE) approach to optimize temperature, catalyst loading, and solvent polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.